molecular formula C12H15N5S B14350242 4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine CAS No. 93201-57-1

4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine

Cat. No.: B14350242
CAS No.: 93201-57-1
M. Wt: 261.35 g/mol
InChI Key: YQLHIOFGHTUXFX-UHFFFAOYSA-N
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Description

4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly notable for its applications in various fields such as textile dyeing, biological staining, and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4,5-dimethyl-1,3-thiazol-2-amine using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 6-methylbenzene-1,3-diamine under alkaline conditions to form the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine involves the interaction of its azo group with various molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and leading to cellular effects. The azo group can also undergo photochemical reactions, generating reactive oxygen species that can induce cell damage and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine is unique due to its specific structural features, which confer distinct photophysical properties and reactivity. Its thiazole ring enhances its stability and makes it suitable for applications requiring high thermal and chemical resistance .

Properties

CAS No.

93201-57-1

Molecular Formula

C12H15N5S

Molecular Weight

261.35 g/mol

IUPAC Name

4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine

InChI

InChI=1S/C12H15N5S/c1-6-4-11(10(14)5-9(6)13)16-17-12-15-7(2)8(3)18-12/h4-5H,13-14H2,1-3H3

InChI Key

YQLHIOFGHTUXFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=NC(=C(S2)C)C

Origin of Product

United States

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